![molecular formula C12H14FNO3 B5869092 4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

4-[(4-fluorophenoxy)acetyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

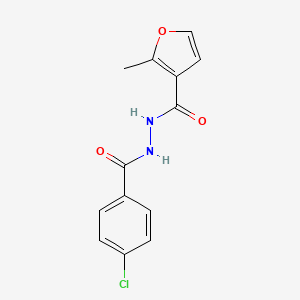

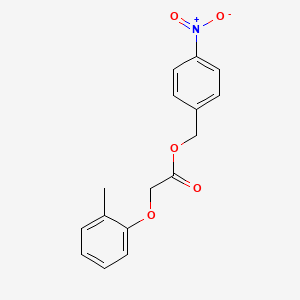

“4-[(4-fluorophenoxy)acetyl]morpholine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring in this compound is acetylated, meaning it has an acetyl group attached to it . The compound also contains a fluorophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom attached .

Synthesis Analysis

The synthesis of morpholine derivatives, including “4-[(4-fluorophenoxy)acetyl]morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(4-aminophenyl)-3-morpholone”, involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “4-[(4-fluorophenoxy)acetyl]morpholine” can be represented by the formula C6H11NO2 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

4-Fluorophenoxyacetylmorpholine exhibits potential in pharmaceutical research due to its acetylated structure. Acetylation enhances the effectiveness of drugs, and this compound is no exception. Researchers explore its role as a precursor or scaffold for designing novel drug candidates. By modifying the acetyl group or the phenoxy moiety, scientists can tailor its pharmacological properties for specific therapeutic targets .

Corrosion Inhibition

Morpholine, the parent compound, is commonly used as a corrosion inhibitor in industrial settings. Its volatility, similar to water, makes it suitable for pH adjustment in fossil fuel and nuclear power plant steam systems. Researchers investigate whether 4-Fluorophenoxyacetylmorpholine can enhance corrosion protection while maintaining other desirable properties .

Solvent and Emulsifier

Morpholine serves as a solvent for chemical reactions. Similarly, 4-Fluorophenoxyacetylmorpholine may find applications in solubilizing or dispersing hydrophobic compounds. Additionally, it acts as an emulsifier, aiding in the dispersion of substances like shellac during fruit waxing processes .

Computational Chemistry and Quantum Calculations

Density functional theory (DFT) calculations provide insights into the electronic structure, vibrational properties, and thermodynamics of 4-Fluorophenoxyacetylmorpholine. Researchers use software like Gaussian 09 to predict its behavior, compare experimental and theoretical spectra, and understand its reactivity. These computational studies guide further experimental investigations .

Safety and Hazards

The safety data sheet for a similar compound, N-Acetylmorpholine, indicates that it causes serious eye irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment, wash hands and any exposed skin thoroughly after handling, and store the compound in a locked up place .

Wirkmechanismus

Target of Action

Morpholine derivatives have been reported to interact with theDopamine transporter (DAT) . The DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Morpholine derivatives have been reported to exhibit multiple antibacterial mechanisms . They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria .

Biochemical Pathways

It’s worth noting that morpholine derivatives have been associated with the modulation of dopamine neurotransmission .

Result of Action

It has been suggested that acetylation increases the total energy, heat capacity, entropy, and dipole moment of morpholine, potentially enhancing its reactivity .

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMEEYXGALOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)